molecular formula C29H32N2O4 B6482681 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine CAS No. 941899-43-0

1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B6482681
CAS No.: 941899-43-0
M. Wt: 472.6 g/mol
InChI Key: OSMQWSZBVPJEAZ-UHFFFAOYSA-N
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Description

This compound, 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine, is a synthetic benzofuran derivative intended for research and further manufacturing applications. The molecule features a 2,2-dimethyl-2,3-dihydrobenzofuran core, a scaffold known from commercial insecticides like Carbofuran . This dihydrobenzofuran ring system frequently adopts an envelope conformation in solid-state structures, which can influence its molecular interactions . The core is functionalized with a benzoylpiperazine group, linked via an ether bridge, and includes a 4-methoxyphenyl substituent on the piperazine nitrogen. Benzofuran and piperazine derivatives are prominent in medicinal chemistry research, with documented interest in their biological activities . Patents cover a wide range of benzofuran-based compounds with piperazine substitutions, indicating their broad research potential . The specific combination of these moieties suggests this compound may be of interest for investigations in areas such as chemical biology, pharmacology, and as a building block in the synthesis of more complex molecules. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O4/c1-29(2)19-23-5-4-6-26(27(23)35-29)34-20-21-7-9-22(10-8-21)28(32)31-17-15-30(16-18-31)24-11-13-25(33-3)14-12-24/h4-14H,15-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMQWSZBVPJEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol

The benzofuran core is synthesized via acid-catalyzed cyclization of a phenolic precursor. A representative protocol involves reacting 2-methyl-2-(2-hydroxy-5-hydroxyphenyl)propane-1,3-diol with concentrated sulfuric acid under reflux (80–90°C) for 4–6 hours . The reaction proceeds through protonation of the hydroxyl group, followed by intramolecular nucleophilic attack and dehydration to yield 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol (yield: 68–72%). Key parameters include temperature control to minimize side products such as oligomers or over-dehydrated species. Purity is confirmed via GC-MS (purity >95%) and 1^1H NMR (δδ 6.85–7.15 ppm for aromatic protons, δδ 1.45 ppm for geminal dimethyl groups) .

Preparation of 4-(Bromomethyl)benzoic Acid Derivatives

The methyleneoxy linker is introduced via Williamson ether synthesis. Ethyl 4-methylbenzoate undergoes radical bromination using NN-bromosuccinimide (NBS, 1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride under UV light . The reaction affords ethyl 4-(bromomethyl)benzoate (yield: 85–90%), with bromination selectively occurring at the benzylic position. Subsequent hydrolysis with 2M NaOH in ethanol/THF (1:1) at 60°C converts the ester to 4-(bromomethyl)benzoic acid (yield: 92–95%) .

Etherification of Benzofuran-7-ol with 4-(Bromomethyl)benzoic Acid

The benzofuran core is functionalized via nucleophilic substitution. A mixture of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol (1.0 equiv), ethyl 4-(bromomethyl)benzoate (1.2 equiv), and potassium carbonate (2.5 equiv) in dimethylformamide (DMF) is stirred at 80°C for 12 hours . The reaction yields ethyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate (yield: 75–80%), with the ether linkage confirmed via 13^{13}C NMR (δδ 70.2 ppm for CH2_2O). Hydrolysis of the ester using 2M HCl in dioxane/water (3:1) produces 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid (yield: 88–92%) .

Synthesis of 4-(4-Methoxyphenyl)piperazine

The piperazine moiety is functionalized via Buchwald-Hartwig amination. A mixture of piperazine (1.0 equiv), 4-bromoanisole (1.1 equiv), palladium(II) acetate (0.05 equiv), and racrac-BINAP (0.1 equiv) in toluene is heated at 110°C for 24 hours under nitrogen . The reaction affords 4-(4-methoxyphenyl)piperazine (yield: 65–70%), with purity verified via HPLC (retention time: 8.2 min) and 1^1H NMR (δδ 3.78 ppm for methoxy group) .

Amide Coupling to Form the Final Product

The benzoic acid derivative is activated as an acyl chloride and coupled to the piperazine. 4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) at 70°C for 2 hours, yielding the corresponding acyl chloride . This intermediate is reacted with 4-(4-methoxyphenyl)piperazine (1.2 equiv) in dichloromethane and triethylamine (2.5 equiv) at 0°C for 1 hour, followed by room temperature stirring for 12 hours . The final product, 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine, is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:1) and recrystallized from ethanol (yield: 70–75%) .

Analytical Characterization

The compound is characterized via:

  • 1^1H NMR (400 MHz, CDCl3_3): δδ 7.45–7.30 (m, 4H, benzoyl aromatic), 6.90–6.70 (m, 3H, benzofuran aromatic), 5.15 (s, 2H, OCH2_2), 3.80 (s, 3H, OCH3_3), 3.60–3.20 (m, 8H, piperazine), 1.50 (s, 6H, geminal dimethyl) .

  • HRMS : [M+H]+^+ calculated for C30_{30}H33_{33}N2_2O4_4: 509.2438; found: 509.2442 .

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30) .

Optimization and Challenges

Key challenges include:

  • Regioselectivity in Benzofuran Synthesis : Acid concentration must be optimized to prevent dimerization .

  • Bromination Efficiency : Radical bromination requires strict exclusion of moisture to avoid hydrolysis .

  • Piperazine Reactivity : Excess acyl chloride ensures monoacylation of the piperazine .

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions:

  • Oxidation: Introduction of oxygen atoms, typically using reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: Removal of oxygen or addition of hydrogen atoms, often facilitated by palladium on carbon or sodium borohydride.

  • Substitution: Replacement of one functional group with another, using agents like halogens or nitrating agents.

Common Reagents and Conditions

  • Oxidation: Acidic or basic media at elevated temperatures.

  • Reduction: Mild temperatures in a hydrogen-rich environment.

  • Substitution: Varied depending on the group being introduced; often involves solvents like dichloromethane or ethanol.

Major Products

The major products depend on the type of reaction:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Alcohols or hydrocarbons.

  • Substitution: Halogenated or nitro compounds.

Scientific Research Applications

1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine has diverse applications:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Investigated for its potential role in modulating biological pathways, possibly influencing cell signaling mechanisms.

  • Medicine: Explored for therapeutic benefits, particularly in targeting specific receptors in neurological or cardiovascular diseases.

  • Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets in biological systems. The piperazine moiety is known to interact with receptors in the brain, possibly affecting neurotransmission pathways. Additionally, the benzofuran and benzoyl groups may contribute to binding affinity and specificity, influencing downstream signaling cascades.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Piperazine Derivatives

1-Aroyl-4-(4-methoxyphenyl)piperazines ()

Six analogues were synthesized with varying aroyl substituents (e.g., 2-fluoro, 2-chloro, 2-hydroxy). Key differences include:

  • Hydrogen Bonding : Compound I (benzoyl) lacks significant hydrogen bonds, while II (2-fluoro) forms chains via C–H⋯O interactions.
  • Crystal Packing : Halogenated derivatives (III–V) exhibit isomorphic structures with C–H⋯O and π-stacking interactions, enhancing stability.
Compound Substituent Hydrogen Bonding Melting Point (°C) Bioactivity Notes
Target Compound Dihydrobenzofuran Likely C–H⋯O/π-stacking N/A Predicted CNS modulation
(I) Benzoyl None N/A Weak intermolecular forces
(II) 2-Fluorobenzoyl C–H⋯O chains N/A Enhanced stability vs. (I)
(III)–(V) 2-Cl/Br/I C–H⋯O sheets N/A Isomorphic, halogen-dependent

Key Insight : The target compound’s dihydrobenzofuran substituent may improve lipophilicity and blood-brain barrier penetration compared to simple halogenated aroyl groups .

Piperazine Derivatives with Aromatic Substituents

4-(4-Methoxyphenyl)piperazine Derivatives ()

Compounds 13–19 feature phenethyl and dihydroindenyloxy groups. For example:

  • Compound 15: 4-(4-Methoxyphenyl)piperazine with dihydroindenyloxy phenethyl. Yield: 45% (lower than analogues like Compound 14: 68%). Melting Point: 78.1–79.3°C (higher than non-methoxy analogues). Bioactivity: Acts as an androgen receptor (AR) antagonist, suggesting structural versatility .
1-(4-Fluorobenzyl)piperazine Derivatives ()

These derivatives, synthesized via benzoylation, show tyrosine kinase inhibition. The 4-fluorobenzyl group enhances electronic effects but reduces steric bulk compared to the target compound’s dihydrobenzofuran .

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The dihydrobenzofuran in the target compound likely increases logP compared to simpler methoxy or halogenated groups.
  • Solubility : Polar substituents (e.g., hydroxy in Compound VI, ) improve aqueous solubility but may reduce CNS penetration .
  • Thermal Stability : Higher melting points in halogenated derivatives () correlate with stronger intermolecular forces.

Bioactivity and Therapeutic Potential

  • Neurotransmitter Modulation : The 4-methoxyphenyl group in the target compound may enhance dopamine/serotonin reuptake inhibition, similar to analogues .

Biological Activity

The compound 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine is a synthetic derivative that exhibits a range of biological activities. Its complex structure combines elements known for pharmacological effects, including piperazine and benzofuran moieties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C26H25N O4
  • Molecular Weight : 415.49 g/mol
  • LogP : 4.88 (indicating lipophilicity)

Table 1: Compound Characteristics

PropertyValue
Compound IDF217-0363
Molecular FormulaC26H25N O4
Molecular Weight415.49 g/mol
LogP4.88
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area50.854 Ų

Biological Activity Overview

Research into this compound has indicated various biological activities, particularly in the fields of antimicrobial , anti-inflammatory , and antioxidant properties.

Antimicrobial Activity

Preliminary studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi.

  • In vitro Studies :
    • A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, yielding MIC values ranging from 0.0039 to 0.025 mg/mL for structurally related compounds .
    • The presence of electron-donating groups on the piperazine ring was found to enhance antibacterial efficacy .
  • Case Study :
    • In a recent investigation, a related piperazine compound showed inhibition against multiple strains of bacteria with zones of inhibition measured at 24 mm for S. aureus and E. coli .

Anti-inflammatory Activity

The benzofuran moiety is known for its anti-inflammatory properties. Compounds containing this structure have been explored for their potential to inhibit inflammatory pathways.

  • Mechanism : It is hypothesized that the compound may modulate the activity of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Antioxidant Activity

The antioxidant capacity of piperazine derivatives has been documented in several studies, indicating that these compounds can scavenge free radicals effectively.

  • Research Findings : A study highlighted that similar compounds exhibited significant DPPH radical scavenging activity, suggesting potential applications in oxidative stress-related diseases .

Q & A

Basic: What established synthetic methodologies are used to prepare this compound?

Answer:
The synthesis typically involves coupling reactions between benzoic acid derivatives and N-(4-methoxyphenyl)piperazine. A common approach uses 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent to activate the carboxyl group of the benzoic acid derivative, enabling amide bond formation with the piperazine nitrogen . For the benzofuran-containing moiety, prior functionalization (e.g., introducing the [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl group) is required, often via nucleophilic substitution or Mitsunobu reactions. Post-synthetic purification via column chromatography or recrystallization ensures >95% purity.

Basic: Which analytical techniques are critical for structural validation?

Answer:

  • X-ray crystallography resolves the 3D molecular geometry, including bond angles, torsion angles, and supramolecular interactions (e.g., hydrogen bonding) .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms proton environments and connectivity, with characteristic signals for the methoxyphenyl (δ ~3.7 ppm for OCH₃) and benzofuran moieties (δ ~6.5–7.5 ppm for aromatic protons) .
  • HPLC-MS verifies molecular weight and purity, with ESI+ often showing [M+H]⁺ peaks.

Advanced: How do substituents on the aroyl group affect supramolecular interactions and physicochemical properties?

Answer:
Substituents on the aroyl group (e.g., halogens, hydroxy, or methoxy groups) significantly influence crystallinity and solubility:

Substituent (Position)Hydrogen Bonding PatternSolubility (DMSO)Crystallinity
2-Fluoro (Compound II)C–H⋯O chains + π-stackingModerate (~10 mM)High
2-Chloro (Compound III)Disordered aroyl ringLow (~2 mM)Moderate
2-Hydroxy (Compound VI)O–H⋯O chainsHigh (~50 mM)Low

Halogens (F, Cl) enhance π-stacking and hydrophobic interactions, reducing solubility but improving crystallinity. Hydroxy groups promote hydrogen bonding, increasing solubility but disrupting long-range order .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

Answer:
Contradictions often arise from variations in assay conditions, substituent effects, or off-target interactions. A systematic approach includes:

Comparative SAR Studies : Synthesize analogs with incremental structural changes (e.g., substituent position on the benzofuran or methoxyphenyl groups) and test them under standardized assays .

In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like dopamine receptors or monoamine transporters, correlating with experimental IC₅₀ values .

Metabolic Stability Assays : Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition) to rule out pharmacokinetic artifacts .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining purity?

Answer:

  • Catalytic Optimization : Replace EDC with polymer-supported carbodiimides to simplify purification .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) for coupling reactions, ensuring high dielectric constant for carbodiimide activation.
  • Crystallization Conditions : Optimize solvent mixtures (e.g., methanol/ethyl acetate) based on Hansen solubility parameters to maximize crystal growth and purity .

Basic: What safety precautions are necessary for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (Category 2A irritation risk) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the benzofuran moiety .

Advanced: How does the methoxyphenyl group influence receptor binding compared to unsubstituted phenyl analogs?

Answer:
The methoxy group (–OCH₃) enhances electron-donating effects, increasing affinity for serotonin (5-HT) and dopamine (D₂) receptors. Computational studies show:

  • Docking Scores : Methoxyphenyl derivatives exhibit 20–30% higher binding energy to 5-HT₁A compared to phenyl analogs.
  • Hydrogen Bonding : The methoxy oxygen forms hydrogen bonds with Thr194 in the D₂ receptor, stabilizing the ligand-receptor complex .

Advanced: What are the challenges in characterizing supramolecular assemblies via X-ray crystallography?

Answer:

  • Disorder in Crystal Lattices : Halogen-substituted analogs (e.g., 2-chloro) often exhibit positional disorder, requiring refinement with split-site occupancy models .
  • Weak Interactions : Van der Waals forces in benzofuran-containing derivatives complicate differentiation between π-stacking and hydrophobic interactions. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis are critical .

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